3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
Description
3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 4-methylphenyl group at position 3 and a thiol (-SH) group at position 4. This structure combines aromatic and sulfur-containing moieties, which are known to influence physicochemical properties (e.g., lipophilicity, hydrogen bonding) and biological activity. The compound’s synthesis typically involves condensation reactions of hydrazinyl intermediates with aromatic aldehydes or ketones .
Properties
IUPAC Name |
3-(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)12-14-13-10-6-7-11(17)15-16(10)12/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJICKZQTFDKDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(p-tolyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazolopyridazines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the potential of triazole derivatives as anticancer agents through their ability to inhibit specific enzymes involved in tumor growth .
- Case Study : A derivative of this compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation. The mechanism involved the induction of apoptosis in cancer cells, making it a candidate for further development.
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains, including resistant strains.
- Case Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
Polymer Chemistry
In materials science, the compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its thiol group allows for thiol-ene click chemistry, leading to the formation of cross-linked networks.
- Data Table: Properties of Polymers Synthesized from this compound
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Solubility in Water |
|---|---|---|---|
| Cross-linked Polymer | 50 | 200 | Insoluble |
| Linear Polymer | 30 | 180 | Soluble |
Heavy Metal Ion Removal
The compound has shown potential in environmental applications, particularly in the removal of heavy metal ions from wastewater. Its ability to form chelates with metal ions makes it a suitable candidate for remediation technologies.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : Substituents at C3 and C6 are introduced via condensation (e.g., aldehydes, hydrazines) or cyclization (e.g., thiadiazole formation) .
- Role of Thiol Group : The -SH group in the target compound may enhance metal chelation or disulfide bond formation, differentiating it from analogs with hydrazinyl or acetamide groups .
Antifungal Activity (Thiadiazole Analogs)
Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b]thiadiazoles exhibit antifungal activity by inhibiting 14-α-demethylase lanosterol (CYP51), a key enzyme in ergosterol biosynthesis. Molecular docking studies (PDB: 3LD6) suggest that the thiadiazole ring and pyrazole moiety contribute to binding affinity . In contrast, the thiol group in the target compound may offer distinct interactions with cysteine residues in enzymes.
PDE4 Inhibition (Methoxy-Substituted Analogs)
(R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18) is a potent PDE4A inhibitor (IC₅₀ < 10 nM) with >100-fold selectivity over other PDE isoforms. The methoxy and tetrahydrofuran substituents enhance isoform specificity .
Therapeutic Screening Hits (Acetamide Analogs)
N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-yl)phenyl]acetamide (compound 1632) was identified in a high-throughput screen targeting the Lin28/let-7 pathway in colorectal cancer. The acetamide group likely enhances solubility and bioavailability compared to the thiol group .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- Reactivity : The thiol group may confer redox activity or susceptibility to oxidation, necessitating stabilization in drug formulations .
Biological Activity
3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action based on recent studies.
- IUPAC Name : 3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
- Molecular Formula : C12H10N4S
- CAS Number : 1351620-57-9
- Molecular Weight : 242.3 g/mol
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, derivatives of triazolo[4,3-b]pyridazines have been evaluated for their inhibitory effects on various cancer cell lines.
-
Inhibition of c-Met and Pim-1 Kinases :
- A study synthesized new derivatives that act as dual inhibitors of c-Met and Pim-1 kinases. Among these, compound 4g demonstrated significant antiproliferative effects with an IC50 value of 0.163 μM against c-Met and 0.283 μM against Pim-1 in MCF-7 breast cancer cells .
- The compound was shown to induce apoptosis and cell cycle arrest at the S phase, indicating its potential as a therapeutic agent in cancer treatment.
-
Cytotoxicity Against Cancer Cell Lines :
- The National Cancer Institute (NCI) 60-panel cell line assay revealed that certain derivatives exhibited cytotoxic effects across multiple cancer types. For instance, compound 12e showed IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
- Mechanistic studies indicated that these compounds could induce late apoptosis and cell cycle arrest, further supporting their role as promising anticancer agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Signaling Pathways :
- Molecular Docking Studies :
Data Summary
| Compound | Target Kinases | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|---|
| This compound | c-Met | 0.163 | MCF-7 | Induces apoptosis |
| Pim-1 | 0.283 | MCF-7 | Cell cycle arrest (S phase) | |
| Compound 12e | c-Met | 0.090 | A549 | Late apoptosis induction |
| MCF-7 | G0/G1 phase arrest |
Study Example: Dual Inhibitors Development
A comprehensive study aimed at developing new triazolo-pyridazine derivatives was conducted where researchers synthesized multiple compounds and evaluated their biological activity against c-Met and Pim-1 kinases. The findings indicated that these compounds could significantly reduce cell viability in various cancer cell lines while also promoting apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
